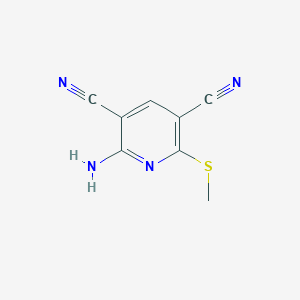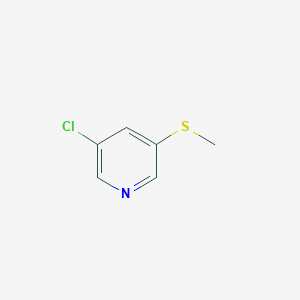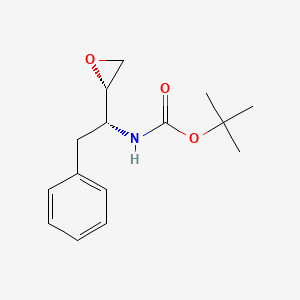
3-Bromo-m-terphenyl
概要
説明
3-Bromo-m-terphenyl: is an organic compound with the molecular formula C18H13Br . It is a derivative of terphenyl, where a bromine atom is substituted at the meta position of the central benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-m-terphenyl typically involves the bromination of m-terphenyl. One common method is the electrophilic aromatic substitution reaction, where m-terphenyl is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product.
化学反応の分析
Types of Reactions: 3-Bromo-m-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck coupling are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted terphenyl derivatives.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Oxidation and Reduction: Products include hydroxylated or reduced terphenyl derivatives.
科学的研究の応用
3-Bromo-m-terphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic substitution reactions and coupling reactions.
Biology: It is used in the development of new materials for biological applications, such as fluorescent probes and sensors.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic and structural properties.
作用機序
The mechanism of action of 3-Bromo-m-terphenyl involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes. The specific pathways and targets depend on the type of reaction and the conditions used.
類似化合物との比較
4-Bromo-m-terphenyl: Similar structure but with the bromine atom at the para position.
3-Chloro-m-terphenyl: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-m-terphenyl: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 3-Bromo-m-terphenyl is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the meta position provides distinct electronic and steric effects compared to other halogenated terphenyls, making it valuable in specific synthetic applications and research studies.
特性
IUPAC Name |
1-bromo-3-(3-phenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFHRBGWDLALOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)








![2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3176298.png)


